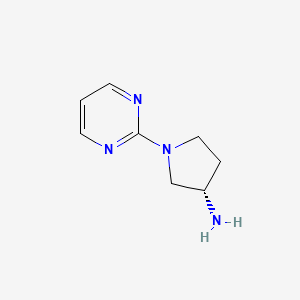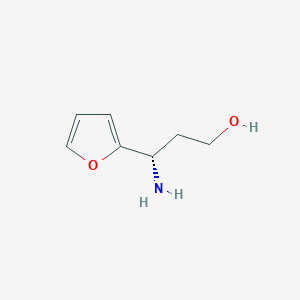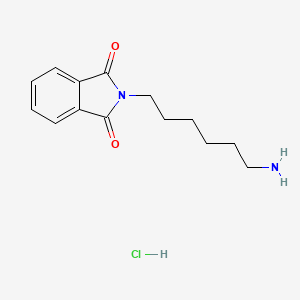
N-(6-Aminohexyl)-phthalimide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminohexyl)-phthalimide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminohexyl group attached to a phthalimide moiety, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-phthalimide hydrochloride typically involves the reaction of phthalic anhydride with 1,6-hexanediamine. The reaction proceeds through the formation of an intermediate phthalimide, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include heating the mixture to facilitate the formation of the phthalimide ring and subsequent acidification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of N-(6-Aminohexyl)-phthalimide hydrochloride may involve large-scale reactors where phthalic anhydride and 1,6-hexanediamine are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form, followed by crystallization and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminohexyl)-phthalimide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The phthalimide ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminohexyl)-phthalimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(6-Aminohexyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The aminohexyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The phthalimide moiety can interact with nucleophilic sites on enzymes, leading to enzyme inhibition. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
- N-(6-Aminohexyl)-carbamoylmethyl-coenzyme A
Uniqueness
N-(6-Aminohexyl)-phthalimide hydrochloride is unique due to its specific combination of an aminohexyl group and a phthalimide moiety. This structure allows it to interact with a wide range of biological targets, making it versatile in research applications. Compared to similar compounds, it offers distinct advantages in terms of solubility and reactivity, which can be leveraged in various scientific studies.
Eigenschaften
Molekularformel |
C14H19ClN2O2 |
|---|---|
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
2-(6-aminohexyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18;/h3-4,7-8H,1-2,5-6,9-10,15H2;1H |
InChI-Schlüssel |
VWLSMTZYEXUFNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


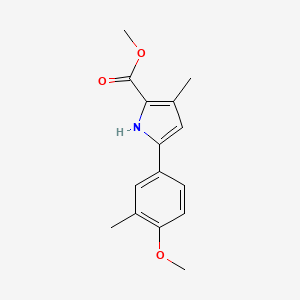

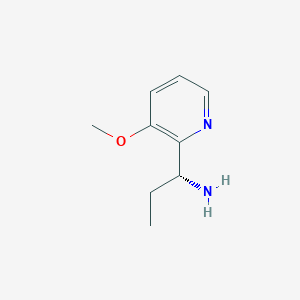

![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
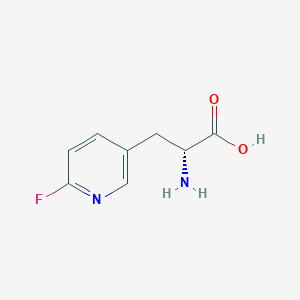
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)

![2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one](/img/structure/B13039586.png)

![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)
